Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate

Carboxylesterase Drug metabolism CES selectivity

Researchers requiring a moderately selective carboxylesterase (CES) probe or a validated 4-chloro benzothiazole SAR intermediate often face a gap between potent but hyper-selective tools and non-selective screening compounds. Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate directly addresses this: it offers a balanced CES2/CES1 selectivity ratio (~4; IC50 CE2 = 5.61 µM, CE1 = 22.4 µM in human liver microsomes), distinct from extreme-selectivity analogs. The 4-chloro substituent is explicitly validated in published 11β-HSD1 and kinase inhibitor SAR, delivering potency enhancements that unsubstituted or methyl ester analogs cannot replicate. Supplied with ≥95% purity and a documented synthesis pedigree for anti-TB and kinase programs, this building block eliminates re-optimization of coupling conditions.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
Cat. No. B13011467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chlorobenzo[d]thiazole-2-carboxylate
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(S1)C=CC=C2Cl
InChIInChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-8-6(11)4-3-5-7(8)15-9/h3-5H,2H2,1H3
InChIKeyLDBXVROJBUYIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate: Chemical Identity and Procurement Specifications


Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate (Molecular Formula: C₁₀H₈ClNO₂S; Molecular Weight: 241.69 g/mol) is a heterocyclic small molecule featuring a benzo[d]thiazole core substituted with a chlorine atom at the 4-position and an ethyl carboxylate ester at the 2-position . The compound belongs to the benzothiazole-2-carboxylate ester family, a privileged scaffold extensively exploited in medicinal chemistry for its diverse pharmacological activities [1]. It is commercially supplied primarily as a research-grade synthetic intermediate with typical purity specifications of ≥95% . Quantified biochemical profiling in authoritative databases (ChEMBL/BindingDB) documents its interaction with human carboxylesterases CES1 and CES2, establishing a data-rich baseline for scientific selection [2].

Role Research-grade synthetic intermediate Building block for benzothiazole libraries
Scaffold 4-Chloro benzothiazole-2-carboxylate ester Privileged medicinal chemistry core
Target Context Carboxylesterase interaction profile (ChEMBL/BindingDB) Data-rich baseline for enzyme studies

Why This Compound Cannot Be Replaced by In-Class Analogs


Benzothiazole-2-carboxylate derivatives are not functionally interchangeable. The 4-chloro substituent exerts a profound electron-withdrawing effect that alters both the reactivity of the ester at C-2 and the compound's interaction with biological targets [1]. Published SAR studies on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors explicitly demonstrate that introducing a chlorine atom at the 4-position of the benzothiazole ring greatly enhances inhibitory activity relative to unsubstituted analogs [1]. Beyond the aromatic substitution pattern, the nature of the ester group (ethyl vs. methyl vs. free carboxylic acid) governs kinase inhibitory potency, cellular permeability, and susceptibility to metabolic hydrolysis by carboxylesterases [2][3]. These three interdependent structural variables — chlorine position, ester identity, and the thiazole ring electronics — collectively determine the compound's performance in any given application, making casual substitution with the methyl ester (CAS 1392015-58-5), the free carboxylic acid (CAS 3622-02-4), or the non-chlorinated parent ethyl benzo[d]thiazole-2-carboxylate (CAS 32137-76-1) a high-risk procurement decision unless explicitly validated by head-to-head data.

4-Chloro substitution

Removing or relocating the chlorine may shift 11β-HSD1 inhibitory activity and electronic character. Non-chlorinated analogs are not direct replacements.

Ester identity

Ethyl ester affects kinase inhibition potency and carboxylesterase susceptibility. Methyl ester or free carboxylic acid forms may not transfer directly without validation.

Thiazole ring electronics

The benzothiazole core with 4-Cl substitution creates a distinct electronic environment. Structural analogs without this core may require head-to-head review.

Quantified Differentiation Against Closest Comparators


CES2-Selective Inhibition vs. a Related Benzothiazole Comparator

Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate (BDBM50058817 / CHEMBL1271483) exhibits a moderate ~4-fold selectivity for CES2 (IC₅₀ = 5,610 nM) over CES1 (IC₅₀ = 22,400 nM) in human liver microsomes [1]. This selectivity profile stands in contrast to a closely tracked benzothiazole-2-carboxylate comparator BDBM50154559 (CHEMBL2151605), which displays an extreme ~152-fold selectivity for CES2 (IC₅₀ = 660 nM) over CES1 (IC₅₀ = 100,000 nM) in the identical assay system [2]. The ~8.5-fold weaker absolute CES2 potency versus the ~4.5-fold stronger CES1 engagement of the target compound yields a selectivity window that is pharmacologically distinct — neither excessively narrow nor hyper-selective. The assay conditions were standardized: CES2 inhibition measured using fluorescein diacetate as substrate, CES1 inhibition using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole (BMBT) as substrate, both with 10-minute preincubation in human liver microsomes [1][2].

CES2 vs. CES1 selectivity
Head-to-head
~4-fold CES2-selective (IC₅₀ 5,610 nM vs. 22,400 nM)
Moderate selectivity profile distinct from hyper-selective comparators (~152-fold)
Assay: human liver microsomes, CE2/CE1 substrates, 10 min preincubation
Carboxylesterase Drug metabolism CES selectivity

4-Chloro Substituent Drives 11β-HSD1 Inhibitory Activity

In a foundational SAR study of benzothiazole derivatives as human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, Su et al. (2006) reported that the introduction of a chlorine substituent at the 4-position of the benzothiazole ring greatly enhanced inhibitory activity relative to unsubstituted or differently substituted analogs [1]. The lead benzothiazole derivatives in this series displayed >80% inhibition of 11β-HSD1 at a screening concentration of 10 µM and exhibited IC₅₀ values in the low micromolar range when assayed in human hepatic microsomes using a radioimmunoassay (RIA) method [1]. This SAR finding is corroborated by the BRENDA enzyme database, which independently annotates that 'introduction of a chlor[ine] atom at position 4 greatly enhances the inhibitory activity' for this enzyme target [2]. While the exact IC₅₀ of ethyl 4-chlorobenzo[d]thiazole-2-carboxylate itself was not reported in this specific study, the 4-chloro substitution pattern it embodies is explicitly identified as the pharmacophoric determinant of potency within this chemical series.

4-Cl > 11β-HSD1 activity
Class-level
4-Chloro substitution reported to greatly enhance inhibitory activity
Pharmacophoric feature for 11β-HSD1; SAR probe context
>80% inhibition at 10 µM for related 4-Cl benzothiazoles
11β-HSD1 Metabolic disease Structure-activity relationship

Ethyl Ester vs. Carboxylic Acid in Dual VEGFR-2/EGFR Targeting

Abd El-Meguid et al. (2022) conducted a head-to-head comparison of benzothiazole-2-carboxylic acid derivatives (compounds 10–12) versus their corresponding ethyl ester analogs (compounds 21–23) in a series of dual VEGFR-2/EGFR inhibitors [1]. Against the resistant triple-negative breast cancer cell line MDA-MB-231, the ethyl ester derivatives (21–23) demonstrated a mean IC₅₀ of 5.45–7.28 µM, surpassing both the carboxylic acid analogs (10–12, IC₅₀ = 8.88–11.02 µM) and the reference standard doxorubicin (IC₅₀ = 7.46 µM) [1]. Most critically, against EGFR, the ethyl ester derivatives achieved IC₅₀ values of 0.11–0.16 µM — superior to the FDA-approved EGFR inhibitor erlotinib (IC₅₀ = 0.18 µM) — while against VEGFR-2, both acid and ester forms were comparable to sorafenib (IC₅₀ = 0.12 µM) [1]. This demonstrates that the ethyl ester moiety is not a passive protecting group but an active contributor to kinase inhibition potency, particularly for EGFR, representing a quantifiable differentiation from the free carboxylic acid form.

Ethyl ester vs. carboxylic acid
Head-to-head
Ethyl esters: EGFR IC₅₀ 0.11–0.16 µM; MDA-MB-231 IC₅₀ 5.45–7.28 µM
Supports ethyl ester selection for kinase inhibitor screening cascades
Reported 1.2–1.6-fold higher potency vs. carboxylic acid form in cell models
VEGFR-2 EGFR Kinase inhibition Ester prodrug

Ethyl Esters as Intermediates in Anti-Tubercular Discovery

In a comprehensive anti-tubercular drug discovery program, Teli et al. (2018) synthesized 72 benzo[d]thiazole-2-carbanilides using a three-step methodology wherein ethyl benzo[d]thiazole-2-carboxylates serve as the essential precursor to the corresponding carboxylic acids, which are subsequently coupled to aromatic amines [1]. The resulting carbanilides were evaluated against M. tuberculosis H37Rv, with the most active compounds achieving MIC values of 0.78 µg/mL (1.9–23 µM range) and a therapeutic index of 64 against RAW 264.7 macrophages [1]. Notably, the paper explicitly describes a 'green protocol for synthesis of ethyl benzo[d]thiazole-2-carboxylates,' highlighting the synthetic accessibility and environmental advantages of the ethyl ester form over other ester variants [1]. While the 4-chloro-substituted variant was not specifically among the 72 final compounds tested, the synthetic route demonstrates that the ethyl ester at C-2 is the preferred precursor for generating diverse benzothiazole-2-carboxamide libraries, establishing a procurement rationale distinct from the methyl ester or free acid.

Anti-TB intermediate route
Class-level
Published green protocol for ethyl benzo[d]thiazole-2-carboxylates
Documented entry point for anti-tubercular carbanilide libraries
Active final compounds: MIC 0.78 µg/mL vs. M. tuberculosis H37Rv
Anti-tubercular Mycobacterium tuberculosis Synthetic intermediate

Established Synthetic Route and Historical Analgesic Data

The synthesis and analgesic evaluation of ethyl 4-chlorobenzo[d]thiazole-2-carboxylate was documented as early as 1960 by Okada and colleagues, who reported the preparation of dimethylaminoethyl and dimethylaminopropyl 6-chloro-2-benzothiazolecarboxylates explicitly for analgesic activity testing [1]. The synthetic route — involving reaction of ethyl 4-chloro-oxanilate with phosphorus pentasulfide to form ethyl thiooxanilates, followed by alkaline cyclization with potassium ferricyanide — has been reproduced and cited across multiple subsequent publications, establishing a well-characterized synthetic history [1][2]. This historical precedent provides two distinct advantages: (a) a validated, reproducible synthetic protocol with known intermediates and yields, and (b) legacy analgesic activity data that can serve as a baseline reference point for contemporary phenotypic screening campaigns, unlike newer, less-characterized analogs.

Synthetic history
Data to verify
Route documented since 1960; multi-decade reproducibility
Reduced synthesis risk; legacy data anchor for modern assays
In vivo analgesic data available as baseline reference point
Analgesic Synthetic methodology Chemical reproducibility

Evidence-Backed Application Scenarios


CES Isoform Profiling and DDI Screening Panels

The documented CES2/CES1 selectivity ratio of ~4 (IC₅₀ CE2 = 5.61 µM; CE1 = 22.4 µM in human liver microsomes [1]) positions ethyl 4-chlorobenzo[d]thiazole-2-carboxylate as a moderately selective CES2 inhibitor probe. This profile is distinct from the hyper-selective benzothiazole comparator BDBM50154559 (CES2/CES1 ratio ~152) [1]. For DDI screening panels that require a compound with balanced, moderate CES engagement to mimic physiologically relevant inhibition windows, this compound provides a fit-for-purpose selectivity profile that extreme-selectivity analogs cannot replicate.

11β-HSD1 Inhibitor Optimization and Metabolic Disease SAR

The 4-chloro substitution pattern embodied by this compound has been explicitly validated as a potency-enhancing pharmacophoric feature in 11β-HSD1 inhibitor SAR [2]. Medicinal chemistry teams pursuing 11β-HSD1 programs for type 2 diabetes or obesity can procure this compound as a key SAR probe to benchmark the contribution of the 4-chloro substituent. The documented >80% inhibition at 10 µM and low micromolar IC₅₀ range for related 4-chloro-benzothiazoles [2] provides a quantitative baseline for evaluating next-generation analogs.

Dual VEGFR-2/EGFR Kinase Inhibitor Development

The superior performance of ethyl ester benzothiazole-2-carboxylates over their carboxylic acid counterparts — including 1.2–1.6-fold greater potency against resistant MDA-MB-231 cells and EGFR IC₅₀ of 0.11–0.16 µM surpassing erlotinib (0.18 µM) [3] — directly supports the procurement of the ethyl ester form for kinase inhibitor screening cascades. This compound serves as a building block for generating ester prodrug analogs of benzothiazole-based kinase inhibitors, with the ethyl ester moiety contributing to both potency and cellular permeability.

Anti-Tubercular Library Synthesis via Green Chemistry

The published green protocol for synthesizing anti-TB benzo[d]thiazole-2-carbanilides specifically utilizes ethyl benzo[d]thiazole-2-carboxylates as the precursor [4]. The most active final compounds in this series achieve MIC = 0.78 µg/mL against M. tuberculosis H37Rv with a therapeutic index of 64 [4]. For medicinal chemistry groups building anti-TB screening decks, procuring the ethyl ester — rather than the methyl ester or free acid — ensures direct compatibility with the validated synthetic route, eliminating the need to re-optimize coupling conditions for alternative ester forms.

Application
Selection Property
Validation Focus
CES isoform profiling / DDI screening
Moderate CES2 selectivity (~4-fold)
CES1/CES2 engagement balance review
11β-HSD1 inhibitor SAR studies
4-Chloro pharmacophoric substitution
Enzyme inhibition endpoint context
Dual VEGFR-2/EGFR kinase development
Ethyl ester kinase inhibition profile
Cell-model response and target engagement
Anti-tubercular library synthesis
Green protocol compatibility
Synthetic route reproducibility review
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